molecular formula C17H13Cl2N3O2S B15038656 N-[5-(3,4-dichlorobenzyl)-1,3,4-thiadiazol-2-yl]-2-methoxybenzamide

N-[5-(3,4-dichlorobenzyl)-1,3,4-thiadiazol-2-yl]-2-methoxybenzamide

Cat. No.: B15038656
M. Wt: 394.3 g/mol
InChI Key: QHIBSDJZQHPYGR-UHFFFAOYSA-N
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Description

N-{5-[(3,4-DICHLOROPHENYL)METHYL]-1,3,4-THIADIAZOL-2-YL}-2-METHOXYBENZAMIDE is a complex organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound features a thiadiazole ring, a dichlorophenyl group, and a methoxybenzamide moiety, making it a versatile molecule for research and industrial purposes.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{5-[(3,4-DICHLOROPHENYL)METHYL]-1,3,4-THIADIAZOL-2-YL}-2-METHOXYBENZAMIDE typically involves multiple steps, starting with the preparation of the thiadiazole ring. One common method includes the cyclization of appropriate thiosemicarbazides with carboxylic acids or their derivatives under acidic conditions. The dichlorophenyl group is introduced through electrophilic aromatic substitution reactions, while the methoxybenzamide moiety is attached via amide bond formation using coupling reagents like EDCI or DCC .

Industrial Production Methods

Industrial production of this compound may involve continuous flow processes to enhance reaction efficiency and yield. For instance, the use of microreactors can significantly improve the nitration process, allowing for better control over reaction parameters and reducing waste .

Chemical Reactions Analysis

Types of Reactions

N-{5-[(3,4-DICHLOROPHENYL)METHYL]-1,3,4-THIADIAZOL-2-YL}-2-METHOXYBENZAMIDE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction can be achieved using agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur, particularly on the aromatic rings.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Halogenation using chlorine or bromine in the presence of a catalyst.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines .

Scientific Research Applications

N-{5-[(3,4-DICHLOROPHENYL)METHYL]-1,3,4-THIADIAZOL-2-YL}-2-METHOXYBENZAMIDE has a wide range of applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its therapeutic potential in treating diseases such as cancer and bacterial infections.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-{5-[(3,4-DICHLOROPHENYL)METHYL]-1,3,4-THIADIAZOL-2-YL}-2-METHOXYBENZAMIDE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by acting as an agonist or antagonist. These interactions can disrupt cellular processes, leading to therapeutic effects .

Comparison with Similar Compounds

Similar Compounds

  • N-(3,5-Dichlorophenyl)-4,5-dihydronaphtho[1,2-d]thiazol-2-amine
  • 3,5-Dichloro-N-(2-chlorophenyl)benzamide
  • 3,5-Dichloro-N-(4-chlorophenyl)benzamide

Uniqueness

N-{5-[(3,4-DICHLOROPHENYL)METHYL]-1,3,4-THIADIAZOL-2-YL}-2-METHOXYBENZAMIDE stands out due to its unique combination of functional groups, which confer distinct chemical properties and biological activities. Its thiadiazole ring and methoxybenzamide moiety provide a versatile platform for further chemical modifications and applications .

Properties

Molecular Formula

C17H13Cl2N3O2S

Molecular Weight

394.3 g/mol

IUPAC Name

N-[5-[(3,4-dichlorophenyl)methyl]-1,3,4-thiadiazol-2-yl]-2-methoxybenzamide

InChI

InChI=1S/C17H13Cl2N3O2S/c1-24-14-5-3-2-4-11(14)16(23)20-17-22-21-15(25-17)9-10-6-7-12(18)13(19)8-10/h2-8H,9H2,1H3,(H,20,22,23)

InChI Key

QHIBSDJZQHPYGR-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=CC=C1C(=O)NC2=NN=C(S2)CC3=CC(=C(C=C3)Cl)Cl

Origin of Product

United States

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